molecular formula C17H24N4O4S B1580551 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole CAS No. 73118-37-3

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole

Cat. No. B1580551
CAS RN: 73118-37-3
M. Wt: 380.5 g/mol
InChI Key: XJBNCASBZVSLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of TPSI involves the coupling or condensation of its precursor compounds. Detailed synthetic pathways and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

TPSI’s molecular structure consists of a 1,2,4-triazole ring with a nitro group (NO₂) at position 3. The benzenesulfonyl group (C₆H₄SO₂) is attached to the triazole ring. The three isopropyl groups (C₃H₇) provide steric hindrance and influence its reactivity .


Physical And Chemical Properties Analysis

  • Melting Point : TPSI melts at approximately 118-120°C .
  • Moisture Sensitivity : TPSI is sensitive to moisture and should be stored under inert gas .

Scientific Research Applications

Application in Organic Chemistry and Synthesis

Nitro derivatives of 1,2,4-triazoles, including 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole, exhibit a unique set of properties such as high energy capacity and considerable heat resistance. These compounds are significant in the field of organic chemistry due to their applications in synthesizing various functionalized compounds. For example, alkylation of 3-nitro-1,2,4-triazoles has been explored for the development of heterocyclic reactivity and procedures for regioselective functionalization of ambident compounds (Grigoriev, Voitekhovich, & Ivashkevich, 2012).

Application in Pharmacology

3-nitro-1,2,4-triazole-based compounds, including those derived from 1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole, have shown potential in pharmacology, particularly as antitrypanosomal agents. A series of 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, for instance, have demonstrated significant in vitro activity against Trypanosoma cruzi intracellular amastigotes (Papadopoulou et al., 2012).

Application in Energetic Materials

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole derivatives have applications in the development of energetic materials. Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials with properties such as high density, moderate to good thermal stability, and excellent detonation properties. These materials are being explored for potential use in explosives and propellants (Thottempudi & Shreeve, 2011).

Application in Nucleotide Synthesis

The phosphotriester approach to the synthesis of oligonucleotides, a key aspect in genetic research and biotechnology, has been reevaluated using various activating agents, including 3-nitro-1H-1,2,4-triazole. This approach is crucial in the synthesis of oligodeoxyribo- and oligoribo-nucleotides, which are fundamental in genetic engineering and research (Reese & Pei-Zhuo, 1993; Reese & Pei-zhuo, 1994).

Application in Material Science

Research has also explored the use of 1,2,4-triazole derivatives in material science, particularly in the development of novel detection systems and materials with specific thermal properties. For instance, the evaluation of the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles provides insights into their potential application in material sciences, especially in the context of explosives and propellants (Rao, Chaudhary, Kommu, & Sahoo, 2016).

properties

IUPAC Name

3-nitro-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-10(2)13-7-14(11(3)4)16(15(8-13)12(5)6)26(24,25)20-9-18-17(19-20)21(22)23/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBNCASBZVSLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347701
Record name TPSNI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole

CAS RN

73118-37-3
Record name TPSNI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triisopropylbenzenesulfonyl-3-nitrotriazolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 4
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 5
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole
Reactant of Route 6
1-(2,4,6-Triisopropylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.